molecular formula C10H7BrN2O4 B1450771 Ethyl 4-bromo-2-cyano-6-nitrobenzoate CAS No. 1805520-61-9

Ethyl 4-bromo-2-cyano-6-nitrobenzoate

Cat. No.: B1450771
CAS No.: 1805520-61-9
M. Wt: 299.08 g/mol
InChI Key: JOHBDOIFNLAEOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-bromo-2-cyano-6-nitrobenzoate is a chemical compound that belongs to the class of benzoates It is characterized by the presence of bromine, cyano, and nitro functional groups attached to a benzene ring, with an ethyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-bromo-2-cyano-6-nitrobenzoate typically involves multi-step organic reactions. One common method includes the bromination of ethyl 4-cyano-6-nitrobenzoate using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-bromo-2-cyano-6-nitrobenzoate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Hydrolysis: The ester moiety can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed:

    Nucleophilic Substitution: Formation of substituted benzoates.

    Reduction: Formation of amino derivatives.

    Hydrolysis: Formation of 4-bromo-2-cyano-6-nitrobenzoic acid.

Scientific Research Applications

Ethyl 4-bromo-2-cyano-6-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development and as a building block for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 4-bromo-2-cyano-6-nitrobenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of functional groups like nitro and cyano can influence its reactivity and binding affinity to biological molecules.

Comparison with Similar Compounds

Ethyl 4-bromo-2-cyano-6-nitrobenzoate can be compared with similar compounds such as:

    Ethyl 4-cyano-6-nitrobenzoate: Lacks the bromine atom, which may affect its reactivity and applications.

    Ethyl 4-bromo-2-cyano-6-aminobenzoate: Contains an amino group instead of a nitro group, leading to different chemical and biological properties.

    Ethyl 4-bromo-2-cyano-6-methoxybenzoate: Contains a methoxy group, which can influence its solubility and reactivity.

Properties

IUPAC Name

ethyl 4-bromo-2-cyano-6-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O4/c1-2-17-10(14)9-6(5-12)3-7(11)4-8(9)13(15)16/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOHBDOIFNLAEOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1[N+](=O)[O-])Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-bromo-2-cyano-6-nitrobenzoate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-bromo-2-cyano-6-nitrobenzoate
Reactant of Route 3
Ethyl 4-bromo-2-cyano-6-nitrobenzoate
Reactant of Route 4
Ethyl 4-bromo-2-cyano-6-nitrobenzoate
Reactant of Route 5
Reactant of Route 5
Ethyl 4-bromo-2-cyano-6-nitrobenzoate
Reactant of Route 6
Reactant of Route 6
Ethyl 4-bromo-2-cyano-6-nitrobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.